REACTION_CXSMILES
|
[N-:1]=[N+:2]=[N-:3].[Na+].O(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.S(N=[N+]=[N-])(C(F)(F)F)(=O)=O.Cl.N[CH:32]([CH2:37][S:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)[C:33]([O:35][CH3:36])=[O:34]>O.CN(C1C=CN=CC=1)C.C(Cl)Cl>[N:1]([CH:32]([CH2:37][S:38][CH2:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)[C:33]([O:35][CH3:36])=[O:34])=[N+:2]=[N-:3] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C(F)(F)F)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)OC)CSCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
( g )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Whilst the mixture was stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for an additional 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was then placed in a separating funnel
|
Type
|
CUSTOM
|
Details
|
the organic layer was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted further with CH2Cl2 (2×3 mL)
|
Type
|
WASH
|
Details
|
washed with saturated Na2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4(s)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C(C(=O)OC)CSCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.05 mmol | |
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |